molecular formula C14H8ClF4N3 B3003957 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-12-8

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3003957
CAS No.: 439097-12-8
M. Wt: 329.68
InChI Key: QLTZEGAQKWTXJX-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H8ClF4N3 and its molecular weight is 329.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis Methods : The compound has been synthesized via various methods, such as condensation of dimethylamine with corresponding carboxylic acids and saponification with sodium hydroxide, demonstrating versatility in its synthesis approaches (Liu et al., 2016).
  • Crystal Structure Analysis : Detailed crystal structure analysis has been conducted, revealing insights into the molecular conformation and interactions, which is essential for understanding its potential applications (Liu et al., 2012).

Biological and Pharmacological Activities

  • Anticancer Properties : Studies have shown effective inhibition of cancer cell proliferation, indicating potential applications in cancer therapy (Ju Liu et al., 2016).
  • Psoriasis Treatment : Derivatives of this compound have been investigated for their potential in treating psoriasis, a chronic autoimmune disease, by inhibiting FMS-like tyrosine kinase 3 (FLT3) (Guo-Bo Li et al., 2016).

Optical and Fluorescent Properties

  • Photophysical Properties : The compound exhibits interesting optical absorption and emission properties, with potential applications in fluorescence and imaging technologies (Felipe S. Stefanello et al., 2022).

Synthesis of Derivatives and Analogues

  • Derivative Synthesis : The compound's unique reactivity has been exploited for synthesizing various derivatives, expanding its range of potential applications in different scientific domains (Yan‐Chao Wu et al., 2006).
  • Radiotracer Development : Derivatives have been developed for use as radiotracers in tumor detection with positron emission tomography (PET), demonstrating its potential in medical imaging (Jingli Xu et al., 2012).

Safety and Hazards

While specific safety and hazard information for “3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” was not found, a similar compound, 3-Chloro-5-(trifluoromethyl)pyridine, has the following hazard statements: H301 - H315 - H319 - H335 .

Future Directions

The synthetic transformations involving the Pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .

Properties

IUPAC Name

3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZEGAQKWTXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.